molecular formula C13H14N4O4 B3746484 N-(2-ethoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-(2-ethoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B3746484
M. Wt: 290.27 g/mol
InChI Key: IONZVMIKZQHJRZ-UHFFFAOYSA-N
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Description

“N-(2-ethoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound features a pyrazole ring substituted with a nitro group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-ethoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide” typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Acetamide Formation: The nitrated pyrazole is reacted with an appropriate acylating agent to form the acetamide.

    Ethoxyphenyl Substitution: Finally, the ethoxyphenyl group is introduced through a substitution reaction, often using an ethoxyphenyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, sulfuric acid.

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).

    Substituting Agents: Ethoxyphenyl halides, bases like sodium hydroxide.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Derivatives: From substitution reactions involving the ethoxyphenyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Biological Probes: Used in studies to understand biological pathways.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its potential therapeutic effects.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of “N-(2-ethoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide” would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-2-(4-amino-1H-pyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

“N-(2-ethoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide” is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both the nitro group and the ethoxyphenyl group can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-2-21-12-6-4-3-5-11(12)15-13(18)9-16-8-10(7-14-16)17(19)20/h3-8H,2,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONZVMIKZQHJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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